molecular formula C12H25ClN2O4 B3249783 H-Dap(Boc)-OtBu.HCl CAS No. 197358-53-5

H-Dap(Boc)-OtBu.HCl

Cat. No.: B3249783
CAS No.: 197358-53-5
M. Wt: 296.79 g/mol
InChI Key: RMMATBBIKAKDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dap(Boc)-OtBu.HCl: Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride . This compound is widely used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride typically involves the protection of the amino groups of L-2,3-diaminopropionic acid . The process begins with the reaction of L-2,3-diaminopropionic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . This reaction results in the formation of the Nα-tert-butoxycarbonyl and Nβ-tert-butoxycarbonyl protected derivative. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production of Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions where the protective groups are selectively removed under acidic conditions.

    Oxidation and Reduction Reactions: While the compound itself is stable, its derivatives can participate in oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions:

    Deprotection: Common reagents for deprotection include and .

    Coupling Reactions: Reagents such as and are used in peptide coupling reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Widely used in the synthesis of peptides due to its protective groups that allow for selective deprotection.

    Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.

Biology:

    Protein Engineering: Used in the modification of proteins to study their structure and function.

Medicine:

    Drug Development: Plays a role in the synthesis of peptide-based drugs and inhibitors.

Industry:

Mechanism of Action

The mechanism of action of Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride involves the selective protection and deprotection of amino groups. The protective groups prevent unwanted reactions during peptide synthesis, allowing for the stepwise addition of amino acids. The compound targets the amino groups of amino acids and peptides, facilitating their controlled modification .

Comparison with Similar Compounds

  • Nα-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid
  • Nα-Fmoc-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid
  • Nα-tert-Butoxycarbonyl-Nβ-Fmoc-L-2,3-diaminopropionic acid

Uniqueness:

Properties

IUPAC Name

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-11(2,3)17-9(15)8(13)7-14-10(16)18-12(4,5)6;/h8H,7,13H2,1-6H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMATBBIKAKDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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